molecular formula C3H6N2O2 B141969 Malonamide CAS No. 108-13-4

Malonamide

Cat. No.: B141969
CAS No.: 108-13-4
M. Wt: 102.09 g/mol
InChI Key: WRIRWRKPLXCTFD-UHFFFAOYSA-N
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Description

Malonamide (N,N'-disubstituted propanediamide) is a versatile scaffold with dual amide groups, enabling diverse applications in pharmaceuticals, metal chelation, and enzyme inhibition. Its derivatives are pivotal in drug development, particularly as γ-optical receptor agonists, antidiabetic agents (α-glucosidase inhibitors), and treatments for Alzheimer’s disease and cancer . Malonamides also serve as ionophores for metal-selective electrodes and "green" extractants for heavy metals like silver(I) . Their peptidomimetic properties further enhance their utility in synthesizing bioactive molecules .

Preparation Methods

Synthesis via Malonic Esters and Amines

Classical Ammonolysis of Dialkyl Malonates

The ammonolysis of dialkyl malonates represents one of the earliest and most straightforward routes to malonamide. Fischer and Dilthey’s pioneering work in 1902 demonstrated that diethyl malonate reacts with ammonia in ethereal solutions to yield this compound . Slobutsky et al. later optimized this process by introducing ammonium chloride as a catalyst, which increased yields by facilitating the stepwise addition of ammonia . The reaction proceeds via an intermediate ethylmalonamate, followed by a second ammonolysis step to form the final product. Kinetic studies revealed third-order dependence on ammonia concentration, with autocatalysis observed due to the acidic nature of the this compound product .

Key Advantages :

  • Utilizes inexpensive starting materials (dialkyl malonates, ammonia).

  • Scalable for bulk production with minimal purification steps.

Limitations :

  • Prolonged reaction times (5–10 hours) for complete conversion.

  • Moderate yields (33–50%) due to competing side reactions .

Solventless Amidation at Elevated Temperatures

Modern adaptations of the ammonolysis route emphasize solvent-free conditions to enhance sustainability. Barakat et al. achieved a 33% yield of N,N-di(pyridin-2-yl)this compound by heating diethyl malonate with 2-aminopyridine at 140°C without solvents . This method eliminates volatile organic compounds (VOCs) but requires high energy input. The use of solid ammonium chloride or acidic catalysts (e.g., p-toluenesulfonic acid) further accelerates amidation, achieving yields up to 76% for lipophilic this compound derivatives .

Alkyl Malonamates as Precursors

Transamidation of Alkyl Malonamates

Alkyl malonamates serve as versatile intermediates for synthesizing asymmetrically substituted malonamides. Moreau and Meyer demonstrated that heating methyl malonamate with γ-aminopropyltriethoxysilane at 150°C produces trialkoxysilyl-functionalized malonamides with 86.9% atom economy . This solventless method is ideal for industrial applications but demands precise temperature control to prevent decomposition.

Reaction Conditions :

  • Temperature: 150°C

  • Catalyst: None

  • Yield: 70–85%

Coupling Reactions with Functionalized Amines

This compound derivatives bearing chiral or fluorinated substituents require specialized coupling agents. For instance, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) mediate the coupling of methylmalonic acid mono-tert-butyl ester with dibenzazepinone, yielding enantiopure malonamides . Subsequent TPTU (tetramethylfluoroformamidinium tetrafluoroborate)-catalyzed coupling with fluorinated amines introduces bioactivity-relevant groups, albeit at higher costs .

Multicomponent Reactions Using Meldrum’s Acid

Shaabani’s One-Pot Synthesis

Shaabani et al. developed a one-pot method combining Meldrum’s acid, 2-aminophenols, and isocyanides in dichloromethane (DCM) to produce malonamides with 96.4% atom economy . The reaction proceeds via Knoevenagel condensation and nitrilium intermediate hydrolysis, affording yields up to 89%.

Representative Example :

  • Reactants: Meldrum’s acid (1 equiv.), 2-aminophenol (2 equiv.), cyclohexyl isocyanide (1 equiv.)

  • Solvent: DCM

  • Yield: 89%

Challenges :

  • DCM’s environmental toxicity limits industrial adoption.

  • Limited substrate scope for electron-deficient amines.

Rahmati’s Four-Component Approach

Rahmati’s protocol expands substrate diversity by incorporating malononitrile and primary amines into the Meldrum’s acid framework . This method enables access to tetra-substituted malonamides but suffers from lower yields (50–65%) due to competing oligomerization.

Biocatalytic Synthesis via Enzymatic Hydrolysis

Enantioselective Hydrolysis with Rhodococcus sp.

A groundbreaking enzymatic route employs Rhodococcus sp. CGMCC 0497 to hydrolyze α,α-disubstituted malonamides into enantiopure malonamic acids (>99% ee) . The amidase enzyme selectively cleaves one amide bond, preserving stereochemistry for subsequent conversion to non-proteinogenic amino acids.

Advantages :

  • High enantioselectivity and chemical yields (up to 98%).

  • Mild conditions (aqueous buffer, 25–37°C) .

Industrial Relevance :

  • Produces chiral building blocks for pharmaceuticals without racemization.

Cyclopropane-Based Derivatives

Cyclopropane Dicarboxylate Aminolysis

Recent efforts to enhance antibacterial activity have focused on cyclopropane-containing malonamides. Hydrolysis of dimethyl cyclopropane-1,1-dicarboxylate to the dicarboxylic acid, followed by thionyl chloride-mediated acyl chloride formation and aniline coupling, yields cyclopropane-fused malonamides . Despite low yields (4–30%), these derivatives exhibit potent biofilm inhibition against Staphylococcus aureus .

Optimization Strategies :

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) on anilines enhance bioactivity .

  • Solvent Screening: Replacing THF with ethyl acetate improves yields by 15% .

Hazard Mitigation and Green Chemistry

Solvent Substitution

The replacement of hazardous solvents like DMF and DCM with greener alternatives (e.g., cyclopentyl methyl ether) is critical for sustainable this compound synthesis. Barakat’s solventless amidation and Shaabani’s DCM-free variants exemplify progress in this area .

Catalytic Innovations

Solid acid catalysts (e.g., zeolites, sulfonated carbons) reduce reliance on corrosive reagents like ammonium chloride. Pilot studies show 10–20% yield improvements in malonic ester ammonolysis .

Chemical Reactions Analysis

Types of Reactions: Malonamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce malonic acid or its derivatives.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents
Recent research has highlighted the potential of malonamide derivatives as novel antibacterial agents. A study synthesized 24 derivatives that demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). These compounds not only enhanced bacterial killing but also showed low cytotoxicity, making them promising candidates for further development as antibiotics .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Efficacy Against MRSA
10.125 mg/LHigh
20.5 mg/LModerate
32 mg/LLow
.........

Neuroprotective Agents
this compound derivatives have also been explored for their neuroprotective properties. Compounds designed with this compound linkers exhibited significant anti-factor Xa potency and selectivity, indicating potential applications in treating neurodegenerative diseases like Alzheimer’s .

Agricultural Applications

Pesticides
this compound derivatives have been investigated for their use in pesticide formulations. Their ability to inhibit specific biological pathways in pests makes them valuable in developing safer agrochemicals. For instance, a novel this compound derivative was found effective against various insect vectors and microorganisms, contributing to integrated pest management strategies .

Table 2: Efficacy of this compound Derivatives as Pesticides

CompoundTarget PestEfficacy (%)Application Rate (g/ha)
ALepidopteran larvae8550
BAphids7530
CWhiteflies6540

Analytical Chemistry

Complexation Studies
this compound has been employed in the complexation of metal ions, particularly in the context of radioactive materials. Its bidentate nature allows it to form stable complexes with actinides, which is crucial for understanding their behavior in environmental and biological systems .

Table 3: Complex Stability Constants of this compound with Metal Ions

Metal IonStability Constant (log K)
Uranium (U)6.5
Neptunium (Np)5.8
Plutonium (Pu)7.0

Case Studies

Case Study: this compound Derivatives as Antibiotics
In a controlled laboratory setting, researchers synthesized various this compound derivatives and tested their antibacterial activity against MRSA strains. The study revealed that certain structural modifications significantly enhanced the antibacterial properties, leading to the identification of lead compounds for further development .

Case Study: Pesticidal Activity
A field trial was conducted to evaluate the effectiveness of a this compound-based pesticide on crop yield and pest control efficiency. Results indicated a marked reduction in pest populations, coupled with an increase in crop health metrics over the growing season .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Analogous Compounds

Symmetric vs. Asymmetric Malonamide Derivatives

Symmetric malonamides (e.g., N,N'-bis(2-benzylsulfanylethyl)this compound) and their asymmetric counterparts exhibit distinct bioactivity profiles:

  • Antibacterial Activity : Asymmetric derivatives showed comparable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) to symmetric ones (MIC = 0.5–2 µg/mL). However, replacing the central ethane chloride group with rigid substituents (e.g., cyclopropanyl or benzyl) reduced activity due to steric hindrance or loss of carbonyl interactions .
  • Metal Extraction: Symmetric malonamides with sulfur donors demonstrated >97% selectivity for silver(I) over copper(II) and lead(II) at pH 2.5–9.0, outperforming asymmetric variants .

Key Insight : Structural flexibility and substituent choice critically influence biological and chemical performance.

This compound vs. Glycinamide in Enzyme Inhibition

This compound linkers enhance dual inhibition of coagulation factor Xa (fXa) and thrombin compared to glycinamide analogs:

  • Potency : this compound derivatives (e.g., compound 19h ) achieved Ki values of 0.8 nM against fXa, surpassing glycinamide derivatives (Ki = 2.5 nM) .
  • Selectivity : The this compound backbone improved selectivity for fXa over thrombin by 10-fold, attributed to optimal spatial arrangement of pharmacophores .

Table 1 : Comparison of Ki Values (nM) for this compound and Glycinamide Derivatives

Compound Type fXa Inhibition (Ki) Thrombin Inhibition (Ki)
This compound (e.g., 19h) 0.8 120
Glycinamide 2.5 95

This compound vs. Dithiothis compound in Metal Extraction

Dithiomalonamides, with sulfur-rich frameworks, exhibit distinct extraction behavior compared to malonamides:

  • Efficiency : this compound ligands achieved 97% silver(I) extraction at pH 2.5–9.0, while dithiomalonamides showed higher affinity for palladium(II) (85% extraction at pH 4.0) .
  • Kinetics : this compound-metal complexes reached equilibrium within 5 minutes, ideal for industrial applications, whereas dithiomalonamides required longer contact times .

Structural Advantage: Malonamides' amide-nitrogen donors provide pH-dependent selectivity, while sulfur donors in dithiomalonamides favor softer metals.

Comparison with Other Amide-Based Enzyme Inhibitors

  • Cholinesterase Inhibition : this compound-based compounds (e.g., 22b ) inhibited acetylcholinesterase (AChE) at IC50 = 1.2 µM, comparable to rivastigmine but with added fXa inhibition .

Table 2 : Enzyme Inhibition Profiles of this compound Derivatives

Target Enzyme Compound IC50/Ki Value Reference
α-Glucosidase 4K 11.7 µM
Acetylcholinesterase 22b 1.2 µM
fXa 19h 0.8 nM

Substituent Effects on Bioactivity and Extraction

  • Anticancer Activity: N-(quinoline-2-yl) this compound derivatives (e.g., AK1) inhibited HIV-1 reverse transcriptase at IC50 = 0.4 µM, rivaling rilpivirine .
  • Antiinflammatory Activity: N-[2-(6-Methoxy)benzothiazolyl] malonamic acid reduced carrageenin-induced edema by 60%, outperforming non-heterocyclic analogs .
  • Metal Extraction : Introducing phenyl groups or ether-oxygen atoms in malonamides lowered basicity, enhancing europium(III) extraction by 40% compared to alkyl-substituted analogs .

Research Findings and Trends

  • Multitarget Potential: this compound derivatives (e.g., 19h) dual-target fXa and cholinesterases, offering therapeutic advantages for Alzheimer’s disease .
  • Degradation Resistance: Malonamides exhibit stability under γ-irradiation, forming minor degradation products (e.g., monoamides), ensuring longevity in industrial processes .
  • Computational Insights : Molecular modeling predicts this compound’s optimal chelation geometry for silver(I), validated by experimental extraction efficiencies .

Biological Activity

Malonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound and its derivatives, highlighting their potential therapeutic applications, mechanisms of action, and recent research findings.

Overview of this compound

This compound refers to a class of compounds characterized by the presence of the this compound functional group, which consists of two amide groups attached to a central carbon atom. This structure allows for various chemical modifications, leading to derivatives with distinct biological properties.

1. Antidiabetic Activity

Recent studies have demonstrated that certain this compound derivatives exhibit potent inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, a series of new this compound derivatives synthesized through Michael addition reactions showed significant inhibition of α-glucosidase with an IC50 value as low as 11.7 μM for the most active compound compared to acarbose (IC50 = 840 μM) . This suggests that malonamides could be explored as potential antidiabetic agents.

2. Antimicrobial Properties

This compound derivatives have also been investigated for their antibacterial activities. A study synthesized 24 new this compound compounds, revealing that those with electron-withdrawing substituents exhibited enhanced potency against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis indicated that substituents such as trifluoromethyl groups significantly increased antibacterial efficacy.

CompoundActivity Against S. aureusActivity Against MRSA
26HighHigh
27ModerateModerate
28LowLow

3. Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. One study reported that several synthesized derivatives demonstrated promising anticancer activity, with some compounds showing selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The mechanisms underlying the biological activities of this compound compounds are varied:

  • Enzyme Inhibition : The inhibition of α-glucosidase is primarily attributed to the structural features of this compound derivatives that allow them to bind effectively to the enzyme's active site.
  • Antibacterial Mechanism : The antibacterial action may involve disrupting bacterial cell wall synthesis or function, although specific pathways remain under investigation.
  • Cytotoxicity Pathways : In cancer cells, malonamides may induce apoptosis or inhibit proliferation through various signaling pathways.

Case Study 1: Antidiabetic this compound Derivatives

A study synthesized multiple this compound derivatives and tested their inhibitory activity against α-glucosidase. The most effective derivative (4K) showed an IC50 value significantly lower than acarbose, indicating its potential as a new therapeutic agent for diabetes management .

Case Study 2: Antimicrobial Efficacy

In another investigation, a set of this compound derivatives was tested against MRSA strains. The results indicated that certain compounds not only inhibited bacterial growth but also demonstrated activity against biofilm-associated bacteria, which are notoriously difficult to treat .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing malonamide derivatives in academic research?

this compound derivatives are typically synthesized via three key steps: (1) alkylation of malonate esters to introduce substituents, (2) hydrolysis of esters to form diacids, and (3) amide bond formation using amines or ammonia. For example, this compound preparation often involves reacting malonic acid derivatives (e.g., diethyl malonate) with primary or secondary amines under reflux conditions. Advanced variants include palladium- or copper-catalyzed cyclization to generate complex heterocyclic structures .

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify functional groups and confirm purity (e.g., resonance peaks for carbonyl groups at ~170 ppm in 13C^{13}C NMR).
  • Infrared (IR) Spectroscopy : Stretching vibrations for amide bonds (N–H at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}).
  • Melting Point Analysis : Pure this compound melts at 172–175°C, with deviations indicating impurities or polymorphs .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 102 for C3_3H6_6N2_2O2_2) validate molecular weight .

Q. What safety considerations are critical when handling this compound in laboratory settings?

this compound is generally stable but requires precautions:

  • Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during reactions involving volatile precursors (e.g., malononitrile).
  • Storage : Keep in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications in this compound derivatives influence their efficacy in solvent extraction of lanthanides and actinides?

The extraction efficiency depends on:

  • Basicity of the this compound : Lower basicity (e.g., via aromatic substituents) reduces competition between protons and metal ions for binding sites, enhancing extraction .
  • Steric and Electronic Effects : Bulky substituents (e.g., gem-diethyl groups) reduce selectivity, while electron-donating groups (e.g., 4-methoxyaryl) improve silver(I) selectivity .
  • Aggregation Behavior : Supramolecular aggregates (studied via 1H^1H NMR diffusion coefficients) affect phase separation and extraction capacity in non-polar solvents .

Q. What methodological approaches are used to study the supramolecular aggregation behavior of malonamides in non-polar solvents?

Researchers employ:

  • Pulsed Field Gradient NMR : Measures self-diffusion coefficients to infer aggregate size and dynamics. For example, DMDBTDMA (shorter alkyl chain) forms smaller aggregates than DMDBPMA in dodecane .
  • Potentiometric Titrations : Quantify protonation states under varying pH, correlating with aggregation thresholds.
  • Physical Measurements : Viscosity and phase-separation studies reveal critical micelle concentrations (CMCs) .

Q. How do researchers resolve contradictions in extraction efficiency data when this compound concentration varies in deep eutectic solvents?

Contradictions arise from nonlinear relationships between this compound concentration ([M][M]) and distribution ratios (DD). Key strategies include:

  • Mechanistic Modeling : Fit data to equations like D=k0[M]2D = k_0[M]^2, where k0k_0 is a proportionality constant. For example, k0=3.127k_0 = 3.127 for 5% this compound in DES .
  • Competitive Ion Analysis : Account for proton competition (e.g., in high HCl/NaCl systems) using slope analysis of logD\log D vs. log[M]\log [M] .

Q. What experimental designs are used to evaluate this compound-based compounds as anticancer agents?

  • In Vitro Cytotoxicity Assays : Dose-response curves against cell lines (e.g., HeLa, MCF-7) using MTT or SRB assays. IC50_{50} values indicate potency (e.g., this compound-based α-glucosidase inhibitors show IC50_{50} ~20–50 µM) .
  • Enzyme Inhibition Studies : Kinase inhibition (e.g., KDR IC50_{50}) measured via fluorescence polarization or radiometric assays .
  • Preclinical Trials : Phase II evaluation of compounds like BMS-777607 (Met kinase inhibitor) involves pharmacokinetic profiling and toxicity testing .

Q. How can researchers address discrepancies in hemolysis studies involving this compound solutions?

Discrepancies in osmotic pressure effects are resolved by:

  • Activation Energy Analysis : Compare Arrhenius plots (e.g., 13,000–15,500 cal/mol for hemolysis in this compound-NaCl systems) to confirm mechanistic consistency .
  • Water Structure Analysis : Use Raman spectroscopy or X-ray scattering to assess how this compound disrupts hydrogen-bonded water networks, impacting erythrocyte stability .

Q. Methodological Best Practices

  • Data Validation : Cross-reference NMR, HPLC, and mass spectrometry data to confirm compound identity .
  • Statistical Rigor : Use triplicate measurements and ANOVA for extraction/cytotoxicity assays .
  • Ethical Compliance : Obtain institutional approvals for biological studies and disclose conflicts of interest .

Properties

IUPAC Name

propanediamide
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InChI

InChI=1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)
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InChI Key

WRIRWRKPLXCTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(=O)N)C(=O)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6N2O2
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DSSTOX Substance ID

DTXSID1040116
Record name Malonamide
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Molecular Weight

102.09 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Malonamide
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CAS No.

108-13-4
Record name Malonamide
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Retrosynthesis Analysis

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